molecular formula C17H11N3O4 B3007191 6-methoxy-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one CAS No. 950283-18-8

6-methoxy-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one

Cat. No.: B3007191
CAS No.: 950283-18-8
M. Wt: 321.292
InChI Key: QWXOQGUSCKOZRX-UHFFFAOYSA-N
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Description

6-Methoxy-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a heterocyclic compound combining a coumarin (2H-chromen-2-one) core with a 1,2,4-oxadiazole ring substituted at the 3-position with a pyridin-3-yl group. This structural hybrid confers unique physicochemical and biological properties, making it a candidate for pharmaceutical exploration, particularly in oncology. The coumarin scaffold is known for its aromatic lactone system, while the 1,2,4-oxadiazole ring enhances metabolic stability and hydrogen-bonding capacity. The pyridinyl substituent may improve target affinity due to its aromatic nitrogen atoms, which can engage in π-π stacking or hydrogen-bond interactions with biological targets .

Properties

IUPAC Name

6-methoxy-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O4/c1-22-12-4-5-14-11(7-12)8-13(17(21)23-14)16-19-15(20-24-16)10-3-2-6-18-9-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXOQGUSCKOZRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Methoxy-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a heterocyclic compound characterized by its unique chromenone core and oxadiazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is C15H12N4O3C_{15}H_{12}N_4O_3 with a molecular weight of approximately 296.28 g/mol. Its structure includes a methoxy group, a pyridinyl group, and an oxadiazole ring, contributing to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the coumarin family, including derivatives like this compound. These compounds have been shown to exhibit significant inhibitory effects on various cancer cell lines. For instance:

  • In vitro studies demonstrated that similar coumarin derivatives can inhibit carbonic anhydrases (CAs), which are implicated in cancer progression. Compounds with structural similarities showed KIK_I values ranging from 0.95 to 36.9 µM against cancer-linked isoforms .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies have indicated that related coumarin-based compounds exhibit moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. For example:

CompoundInhibition Zone Diameter (mm)Reference
Coumarin Derivative A14–17Belkhir-Talbi et al., 2019
Cefoxitin (Control)20Belkhir-Talbi et al., 2019

These findings suggest that the oxadiazole moiety may enhance the antimicrobial efficacy of the compound.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in tumor growth and bacterial metabolism.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives have been reported to increase ROS levels in cells, contributing to their cytotoxic effects.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good bioavailability due to its relatively low molecular weight and favorable lipophilicity (logP values around 3.23). Stability studies suggest that it remains stable under physiological conditions but may require specific storage conditions (e.g., refrigeration at 2–8°C) to maintain efficacy.

Case Studies

  • Anticancer Efficacy : A study involving a series of coumarin derivatives demonstrated that those with pyridine and oxadiazole substitutions exhibited enhanced cytotoxicity against various cancer cell lines compared to their non-substituted counterparts .
  • Antibacterial Properties : A comparative analysis of coumarin derivatives showed that those with oxadiazole functionalities had significantly higher antibacterial activity against resistant strains of bacteria compared to traditional antibiotics .

Comparison with Similar Compounds

Key Observations :

  • The oxadiazole ring in the target compound may enhance metabolic stability compared to chroman-4-one derivatives, which lack this heterocycle .
  • Pyridin-3-yl substitution is critical for activity, as evidenced by the superior aromatase inhibition (IC50 = 0.8–2.5 μM) of chroman-4-one analogues . The target compound’s pyridinyl-oxadiazole hybrid could further optimize binding to enzymatic pockets.
  • The 1,3,4-oxadiazole isomer (in the compound) shows reduced bioactivity compared to 1,2,4-oxadiazoles, likely due to differences in electronic and steric properties .
Crystallographic and Physicochemical Properties
  • The crystal structure of the analogous compound 6-methoxy-3-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-4H-chromen-4-one () reveals a methanol solvate, suggesting moderate solubility . The target compound’s pyridinyl group may improve solubility via hydrogen-bonding with polar solvents.
  • SHELX software () was critical in resolving these structures, confirming planarity of the coumarin-oxadiazole system, which is essential for π-π interactions with biological targets .
Commercial and Pharmacological Potential
  • lists commercial suppliers for oxadiazole-containing compounds, underscoring their relevance in drug discovery. The target compound’s unique structure positions it as a candidate for preclinical testing, particularly in breast cancer (aromatase inhibition) .

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